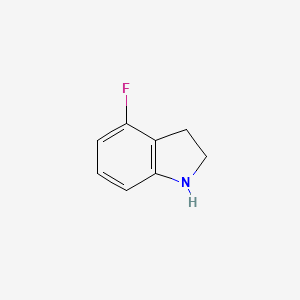








|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.C([BH3-])#N.[Na+].[OH-].[Na+]>C(O)(=O)C>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][NH:6]2 |f:1.2,3.4|
|


|
Name
|
|
|
Quantity
|
950 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C2C=CNC2=CC=C1
|
|
Name
|
|
|
Quantity
|
1458 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[BH3-].[Na+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
12 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at 12° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous was extracted with diethyl ether (3×100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organics dried over sodium sulfate
|
|
Type
|
DISSOLUTION
|
|
Details
|
The crude was dissolved in THF (10 mL)
|
|
Type
|
ADDITION
|
|
Details
|
treated with NaOH (6 N, 2 mL)
|
|
Type
|
STIRRING
|
|
Details
|
stirred at r.t. for 2 h
|
|
Duration
|
2 h
|
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
was removed
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous extracted with diethyl ether (2×10 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organics were dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
The dried solution was filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by flash chromatography (0-25% EtOAc in hexanes, 24-g silica gel column)
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C2CCNC2=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 3.72 mmol | |
| AMOUNT: MASS | 510 mg | |
| YIELD: PERCENTYIELD | 52.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 52.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |